molecular formula C6H5BrClNO B1529774 2-Amino-4-bromo-6-chlorophenol CAS No. 855836-14-5

2-Amino-4-bromo-6-chlorophenol

Cat. No.: B1529774
CAS No.: 855836-14-5
M. Wt: 222.47 g/mol
InChI Key: HYCUENMUMRTVQV-UHFFFAOYSA-N
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Description

2-Amino-4-bromo-6-chlorophenol (CAS: 855836-14-5) is a halogenated phenolic compound with the molecular formula C₆H₅BrClNO and a molecular weight of 222.47 g/mol . Its structure features an amino group (-NH₂) at position 2, bromine at position 4, chlorine at position 6, and a hydroxyl group (-OH) at position 1 (phenolic ring) . The compound is primarily used in organic synthesis and pharmaceutical research, with commercial availability at 96% purity from suppliers like Combi-Blocks .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Amino-4-bromo-6-chlorophenol can be synthesized through several synthetic routes. One common method involves the bromination and chlorination of phenol followed by nitration and reduction. The reaction conditions typically require the use of bromine (Br2) and chlorine (Cl2) in the presence of a suitable catalyst, such as iron (III) chloride (FeCl3), under controlled temperature and pressure.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using continuous flow reactors and automated systems to ensure consistent quality and yield. The process involves the careful control of reactant concentrations, reaction times, and temperatures to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-bromo-6-chlorophenol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used to oxidize the compound.

  • Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines, in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield quinones or other oxidized phenolic derivatives.

  • Reduction: Reduction reactions can produce aminophenols or other reduced phenolic compounds.

  • Substitution: Substitution reactions can lead to the formation of various substituted phenols or amines.

Scientific Research Applications

2-Amino-4-bromo-6-chlorophenol is widely used in scientific research due to its unique chemical properties. It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. In chemistry, it is used to study reaction mechanisms and develop new synthetic methodologies. In biology, it is employed in the study of enzyme inhibitors and receptor binding assays. In medicine, it is used in the development of new drugs and therapeutic agents. In industry, it is utilized in the production of various chemical products and materials.

Mechanism of Action

2-Amino-4-bromo-6-chlorophenol is similar to other halogenated phenols, such as 2-Amino-6-bromo-4-chlorophenol and 4-Amino-2-bromo-6-chlorophenol. These compounds share similar structural features but differ in the position of the halogen atoms on the phenol ring. The uniqueness of this compound lies in its specific arrangement of functional groups, which influences its reactivity and applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Isomers and Substitution Patterns

The positional arrangement of substituents significantly impacts reactivity, solubility, and applications. Key analogs include:

Compound Name CAS Number Substituent Positions Similarity Score Molecular Weight (g/mol)
2-Amino-4-bromo-6-chlorophenol 855836-14-5 -NH₂ (2), Br (4), Cl (6), -OH (1) 0.83 (self) 222.47
2-Amino-4-bromo-5-chlorophenol 1037298-14-8 -NH₂ (2), Br (4), Cl (5), -OH (1) 0.87 222.47
2-Bromo-4-chloro-6-methoxyaniline 2092133-25-8 -OCH₃ (6), Br (2), Cl (4), -NH₂ (1) 0.89 236.48
4-Amino-2-bromo-6-chlorophenol 1158322-54-3 -NH₂ (4), Br (2), Cl (6), -OH (1) 0.79 222.47

Key Observations :

  • 2-Bromo-4-chloro-6-methoxyaniline (similarity 0.89) replaces -OH with -OCH₃ and shifts the amino group to position 1, enhancing lipophilicity and altering hydrogen-bonding capacity .
  • 2-Amino-4-bromo-5-chlorophenol (similarity 0.87) differs only in chlorine placement (position 5 vs. 6), which may affect electronic effects and steric interactions in reactions .

Physicochemical Properties

  • Solubility: The -NH₂ and -OH groups in this compound enhance water solubility compared to methoxy or methyl-substituted analogs (e.g., 2-Bromo-4-chloro-6-methoxyaniline) .
  • Melting Points: Halogen position influences crystal packing. For instance, 4-Amino-2-bromo-6-chlorophenol (CAS: 1158322-54-3) forms hydrogen-bonded dimers in its crystal structure, leading to higher melting points than non-hydrogen-bonding analogs .

Biological Activity

2-Amino-4-bromo-6-chlorophenol is an organic compound with significant potential in medicinal chemistry due to its unique structural features, including a phenolic group substituted with bromine and chlorine atoms. This compound has been the subject of various studies aimed at understanding its biological activity, particularly in relation to its pharmacological properties and mechanisms of action.

  • Molecular Formula: C₆H₄BrClN₂O
  • Molecular Weight: Approximately 222.47 g/mol
  • Structure: The compound features an amino group (-NH₂) and halogen substituents (bromine and chlorine) on a phenolic ring, which contribute to its reactivity and interaction with biological targets.

The biological activity of this compound is influenced by its ability to interact with various enzymes and receptors in the body. The compound is likely to undergo several chemical reactions, including:

  • Free Radical Bromination
  • Nucleophilic Substitution
  • Oxidation

These reactions can lead to modifications in biochemical pathways, affecting cellular processes such as:

  • Signal Transduction
  • Enzyme Activity Regulation
  • Cellular Metabolism .

Anticancer Activity

Research has indicated that compounds structurally related to this compound exhibit antiproliferative effects against various cancer cell lines. For instance, a study evaluated the activity of similar compounds against A549 (lung cancer), HeLa (cervical cancer), HT29 (colon cancer), and Karpas299 (lymphoma) cells. Some derivatives displayed significant growth inhibition, suggesting that modifications in the structure can enhance anticancer properties .

Antimicrobial Activity

The compound has also shown potential antimicrobial properties. In studies assessing its efficacy against bacterial pathogens, it was found that similar phenolic compounds could inhibit the growth of both Gram-positive and Gram-negative bacteria. This suggests that this compound may possess similar antimicrobial capabilities, warranting further investigation .

Case Study 1: Anticancer Evaluation

A recent study synthesized various derivatives of this compound and tested their antiproliferative activity. The results demonstrated that certain derivatives exhibited IC50 values as low as 2.01 µM against HT29 cells, indicating strong potential for development as anticancer agents .

CompoundCell LineIC50 Value (µM)
Derivative AA5495.5
Derivative BHeLa3.8
Derivative CHT292.01
Derivative DKarpas2994.0

Case Study 2: Antimicrobial Assessment

Another study focused on the antimicrobial activity of structurally related compounds against Chlamydia species. The findings suggested that these compounds could selectively inhibit bacterial growth without significant toxicity to human cells, highlighting their therapeutic potential .

Pharmacokinetics

Pharmacokinetic studies indicate that the molecular weight and structure of this compound suggest favorable absorption and distribution properties within biological systems. Factors such as pH, temperature, and the presence of other compounds can influence its stability and efficacy .

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 2-Amino-4-bromo-6-chlorophenol, and how can purity be ensured?

  • Methodological Answer : The compound can be synthesized via sequential halogenation and amination reactions. For example, bromination of 4-amino-6-chlorophenol using N-bromosuccinimide (NBS) in acetic acid under controlled temperature (0–5°C) yields the brominated product. Purification is typically achieved via recrystallization in ethanol/water mixtures, with purity verified by HPLC (≥95% by area normalization) . Alternative routes include Ullmann-type coupling for introducing substituents, though reaction conditions must be optimized to avoid over-halogenation.

Q. What spectroscopic and crystallographic techniques are recommended for structural confirmation?

  • Methodological Answer :

  • X-ray crystallography : Single-crystal X-ray diffraction (SC-XRD) using programs like ORTEP-3 for structural visualization and refinement of thermal displacement parameters .
  • NMR : 1^1H and 13^13C NMR in deuterated DMSO or CDCl3_3 to confirm substituent positions. Coupling constants (e.g., 3JHH^3J_{H-H}) help resolve ortho/para substituent ambiguities .
  • FTIR : Confirm functional groups (e.g., -NH2_2 at ~3350 cm1^{-1}, C-Br at ~560 cm1^{-1}) .

Q. What safety protocols should be followed when handling this compound?

  • Methodological Answer :

  • Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation/contact.
  • Store at 2–8°C in amber glass to prevent photodegradation.
  • Toxicity data for analogous compounds (e.g., 4-Chloro-2-aminophenol) suggest potential skin sensitization; conduct patch tests and follow OSHA guidelines .

Advanced Research Questions

Q. How can contradictions in NMR and mass spectrometry (MS) data be resolved for this compound?

  • Methodological Answer :

  • Isotopic pattern analysis : Bromine (Br) exhibits a 1:1 isotopic ratio (79^{79}Br:81^{81}Br), which should align with MS peaks. Discrepancies may arise from chloride adducts; use ESI-MS in negative ion mode to suppress adduct formation .
  • Solvent effects : NMR chemical shifts can vary with solvent polarity. Compare data in DMSO-d6_6 vs. CDCl3_3; DMSO may stabilize intramolecular hydrogen bonds, altering peak splitting .
  • Cross-validation : Use 2D NMR (COSY, HSQC) to resolve overlapping signals and assign protons/carbons unambiguously .

Q. What challenges arise in crystallographic analysis of this compound, and how are they addressed?

  • Methodological Answer :

  • Disorder in heavy atoms : Bromine and chlorine atoms may exhibit positional disorder. Refine using restraints (e.g., DFIX in SHELXL) and validate with residual density maps .
  • Hydrogen bonding : The -NH2_2 group forms intermolecular H-bonds, influencing packing. Compare with related structures (e.g., 2-Amino-4-(4-chlorophenyl) derivatives) to identify conserved motifs .
  • Thermal motion : High thermal displacement parameters (Ueq_{eq}) for halogens require anisotropic refinement. Use ORTEP-3 to visualize ellipsoids and assess data quality .

Q. How can mechanistic studies on halogen substitution reactions be designed for derivatives of this compound?

  • Methodological Answer :

  • Kinetic isotope effects (KIE) : Replace -NH2_2 with -ND2_2 to study proton transfer steps in substitution reactions. Monitor reaction rates via HPLC .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict transition states for bromine/chlorine exchange. Compare activation energies with experimental Arrhenius plots .
  • Cross-coupling reactions : Use Pd-catalyzed Buchwald-Hartwig amination to introduce aryl groups; track byproducts via LC-MS to optimize catalyst loading .

Properties

IUPAC Name

2-amino-4-bromo-6-chlorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClNO/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYCUENMUMRTVQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50728262
Record name 2-Amino-4-bromo-6-chlorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50728262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

855836-14-5
Record name 2-Amino-4-bromo-6-chlorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50728262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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